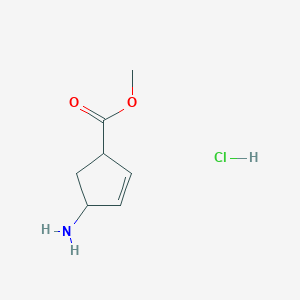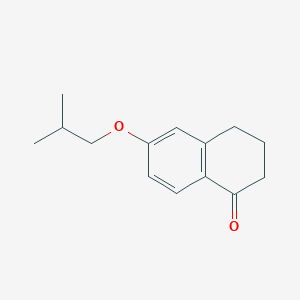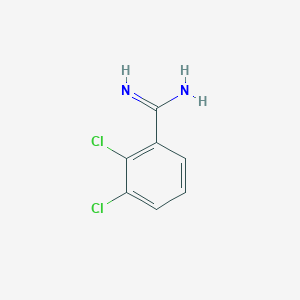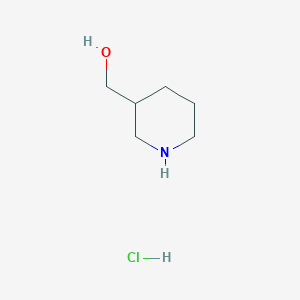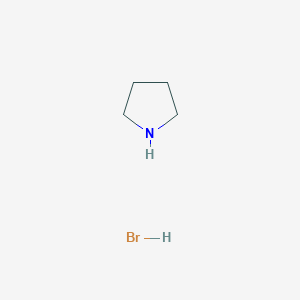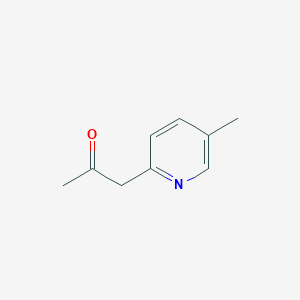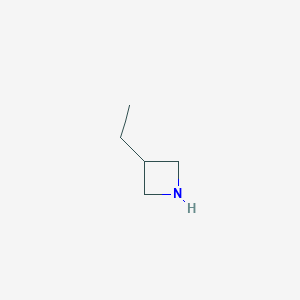
3-Ethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylazetidine is a compound with the molecular formula C5H11N . It is also known by other synonyms such as 3-ethyl-azetidine and 3-Ethyl-azetidineHCl . The molecular weight of this compound is 85.15 g/mol .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been a subject of research in recent years . One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . Another method involves the ring contraction of 2-pyrrolidinones .Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 . The Canonical SMILES representation is CCC1CNC1 . Chemical Reactions Analysis
Azetidines, including this compound, are known for their unique reactivity driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass are both 85.089149355 g/mol . The compound has a topological polar surface area of 12 Ų .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Azetidines
3-Ethylazetidine shows its utility in the synthesis of functionalized azetidines. Research by Stankovic et al. (2013) and Stankovic et al. (2014) has demonstrated the use of 3-bromo-3-ethylazetidines in preparing a variety of functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. This process involved the use of 3-bromo-3-ethylazetidines as precursors for synthesizing 3-ethylideneazetidines, which then served as starting materials for creating novel functionalized azetidines and spirocyclic azetidine building blocks, demonstrating the compound's versatility in organic synthesis (Stankovic et al., 2013) (Stankovic et al., 2014).
Bioisosteric Modification for Antidepressants
This compound derivatives have been explored in the development of broad-spectrum antidepressants. Han et al. (2014) synthesized novel 3-aminoazetidine derivatives through bioisosteric modification of 3-α-oxyazetidine. These derivatives were evaluated for their inhibitory activities against serotonin, norepinephrine, and dopamine neurotransmitters, showing potential in the field of psychopharmacology (Han et al., 2014).
Antiproliferative Activity in Cancer Research
In cancer research, 3,3-diethylazetidine-2,4-dione based thiazoles, closely related to this compound, have been investigated. Donarska et al. (2022) synthesized a series of these compounds as human neutrophil elastase (HNE) inhibitors, displaying nanomolar range effectiveness. Some compounds exhibited broad-spectrum antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy (Donarska et al., 2022).
Chiral Ligands in Asymmetric Synthesis
This compound derivatives have also been utilized in asymmetric synthesis. Liu et al. (2008) reported the use of chiral 3-hydroxyazetidines as ligands for asymmetric addition of diethylzinc to aldehydes, demonstrating the compound's utility in stereoselective organic synthesis (Liu et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFTVJRCUPIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614758 |
Source


|
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7730-47-4 |
Source


|
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 3-bromo-3-ethylazetidine a versatile building block in organic synthesis?
A1: 3-Bromo-3-ethylazetidine serves as a highly versatile precursor for a wide range of functionalized azetidines. This is due to the reactivity of the bromine atom, which can be easily substituted with various nucleophiles. The research demonstrates successful synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines from the parent compound [, ]. This flexibility allows for the creation of diverse azetidine derivatives with potentially valuable properties.
Q2: How can 3-ethylideneazetidines be synthesized from 3-bromo-3-ethylazetidine?
A2: The research highlights a convenient method for synthesizing 3-ethylideneazetidines using 3-bromo-3-ethylazetidines as precursors [, ]. While the specific reaction conditions are not detailed in the abstracts, this approach offers a pathway to access a new class of azetidine building blocks. These 3-ethylideneazetidines can further serve as starting materials for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks.
Q3: Beyond substitution reactions, are there other applications of 3-azidoazetidines in organic synthesis?
A3: Yes, the research showcases the thermal rearrangement of N-carboethoxy-3-azido-3-ethylazetidine (3) at high temperatures leading to the formation of a cyclic imine []. Additionally, reacting N-triflylazetidin-3-one with sodium azide under specific conditions unexpectedly yielded a substituted oxazole []. These findings highlight the potential of 3-azidoazetidines to access diverse heterocyclic structures through rearrangements and ring transformations.
Q4: What analytical techniques were crucial for confirming the structures of novel azetidine derivatives?
A4: While the abstracts do not provide specific details on all characterization techniques used, they do mention the use of X-ray crystallography to unequivocally determine the structure of a substituted oxazole derived from a 3-azidoazetidine precursor []. This emphasizes the importance of advanced analytical methods in confirming the structures of novel compounds synthesized through these reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

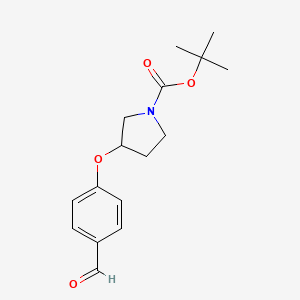
![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)
